D,L-erythro-PPMP
Description
Contextualization of Sphingolipid Metabolism in Cellular Function
Sphingolipid metabolism is a highly compartmentalized process occurring across various subcellular locations, including the endoplasmic reticulum (ER), Golgi apparatus, plasma membrane, endosomes, mitochondria, and lysosomes. wikipedia.orgnih.govnih.gov The de novo synthesis pathway begins in the ER with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT). mdpi.comnih.govfrontiersin.orgreactome.org This initial product, 3-ketodihydrosphingosine, is subsequently converted through a series of enzymatic steps to ceramide, a central molecule in sphingolipid metabolism. frontiersin.orgnih.govfrontiersin.orgreactome.org Ceramide can then be further metabolized into a diverse array of complex sphingolipids, including sphingomyelin (B164518) (SM), glucosylceramide (GlcCer), galactosylceramide, and ceramide-1-phosphate, through the action of various synthases and kinases. wikipedia.orgfrontiersin.orgnih.gov
Alternatively, sphingolipids can be generated through the salvage pathway, which involves the breakdown of complex sphingolipids in lysosomes by specific hydrolases, such as sphingomyelinases and glucocerebrosidase, to regenerate ceramide and other sphingoid bases. mdpi.comwikipedia.orgnih.govcreative-proteomics.com The balance between synthesis and degradation pathways is crucial for maintaining sphingolipid homeostasis, which in turn regulates numerous cellular processes. mdpi.comcreative-proteomics.com Dysregulation of sphingolipid metabolism has been implicated in various pathologies, including inflammatory diseases, cystic fibrosis, cancer, neurodegenerative diseases like Alzheimer's and Parkinson's, and lysosomal storage disorders (LSDs) such as Gaucher and Fabry diseases. mdpi.comfrontiersin.orgnih.govmdpi.comresearchgate.net
Overview of Glucosylceramide Synthase and its Role in Sphingolipid Homeostasis
Glucosylceramide synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase (UGCG), is a key enzyme in sphingolipid metabolism. creative-proteomics.commdpi.comresearchgate.net Located in the cis-Golgi apparatus, GCS catalyzes the transfer of a glucose moiety from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). nih.govcreative-proteomics.comresearchgate.net This reaction represents the first committed step in the biosynthesis of glycosphingolipids (GSLs), a diverse class of sphingolipids that includes cerebrosides and gangliosides. wikipedia.orgmdpi.comresearchgate.netnih.gov
GCS plays a central role in regulating sphingolipid homeostasis by acting as a branch point enzyme that directs ceramide towards the synthesis of GSLs. wikipedia.orgcreative-proteomics.comresearchgate.net By converting ceramide to GlcCer, GCS can influence the intracellular levels of ceramide, a lipid known to induce apoptosis. mdpi.comresearchgate.net Upregulation of GCS activity can lead to decreased ceramide levels and increased GSL synthesis, potentially promoting cell survival and contributing to mechanisms like multidrug resistance in cancer cells. mdpi.comresearchgate.netnih.gov Conversely, inhibition of GCS can lead to ceramide accumulation, which may trigger apoptotic pathways. researchgate.netcaymanchem.com The interplay between GCS and other enzymes in sphingolipid metabolism, such as glucocerebrosidase (which breaks down GlcCer) and sphingomyelin synthase (which converts ceramide to sphingomyelin), is critical for maintaining the delicate balance of sphingolipid pools within the cell. creative-proteomics.comfrontiersin.org
Historical Development and Discovery of 1-Phenyl-2-acylamino-3-morpholino-1-propanol (PPMP) Analogues as Research Tools
The historical development of PPMP analogues as research tools is closely linked to the study of sphingolipid metabolism and the desire to modulate specific enzymatic steps within these pathways. Early research into sphingolipids, dating back to their discovery in the 1870s, laid the groundwork for understanding their complex structures and metabolic routes. wikipedia.org As the importance of sphingolipids in cellular function and disease became more apparent, there was a growing need for tools to perturb specific metabolic enzymes to study their roles.
The discovery and development of inhibitors targeting key enzymes like glucosylceramide synthase have been instrumental in dissecting sphingolipid pathways and exploring their therapeutic potential. mdpi.comresearchgate.netnih.govspringernature.com PPMP (1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) and its analogues, such as PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol), emerged as a class of ceramide analogues capable of inhibiting GCS. researchgate.netcaymanchem.comresearchgate.net These compounds were developed as research tools to investigate the consequences of inhibiting GlcCer synthesis and altering sphingolipid profiles in various cellular contexts. caymanchem.comnih.govspringernature.comresearchgate.net The development of these inhibitors allowed researchers to explore the functional roles of GCS and glycosphingolipids in processes such as cell growth, differentiation, apoptosis, and multidrug resistance. caymanchem.comresearchgate.netcaymanchem.com
Stereochemical Considerations and the Significance of D,L-erythro-PPMP as a Stereoisomer in Research
The 1-phenyl-2-acylamino-3-morpholino-1-propanol (PPMP) structure contains two chiral centers, leading to the possibility of four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. e-biochem.comchemistrysteps.com These stereoisomers can exist as enantiomers (mirror images) and diastereomers (stereoisomers that are not mirror images). chemistrysteps.comwiley-vch.deacs.org The stereochemical configuration at these centers significantly influences the biological activity and specificity of these compounds. e-biochem.comaacrjournals.orgacs.orgresearchgate.net
This compound is a mixture of the D-erythro and L-erythro stereoisomers. e-biochem.comcaymanchem.comglpbio.com Crucially, research has demonstrated that the different stereoisomers of PPMP and its analogues exhibit distinct effects on sphingolipid metabolism and cellular processes. e-biochem.comaacrjournals.orgcaymanchem.com Specifically, the D-threo isomer of PPMP and PDMP has been identified as the active inhibitor of glucosylceramide synthase. caymanchem.come-biochem.comcaymanchem.com In contrast, the erythro isomers, including this compound, are generally considered inactive or significantly less potent inhibitors of GCS activity. caymanchem.come-biochem.comcaymanchem.comglpbio.comdtic.milresearchgate.net
The significance of this compound in research lies precisely in its relative inactivity towards GCS compared to the threo isomers. caymanchem.comcaymanchem.com This stereoisomer serves as a valuable control in studies investigating the effects of GCS inhibition. By comparing the cellular responses to the active D-threo-PPMP and the largely inactive this compound, researchers can differentiate between effects specifically mediated by GCS inhibition and off-target effects or effects related to the general chemical structure of the compound rather than its specific inhibitory activity on GCS. caymanchem.comresearchgate.net
Studies have shown that while D-threo-PPMP inhibits GlcCer formation, this compound may have different or less pronounced effects on sphingolipid metabolism. For instance, one study indicated that this compound did not prevent an increase in glucosylceramide induced by another agent and only somewhat decreased sphingomyelin levels, in contrast to the more significant effects of the L-threo isomer (though note that D,L-erythro was compared to L-threo in this specific context, highlighting stereochemical differences). aacrjournals.org Another report explicitly states that the D,L-erythro form of PPMP is inactive as a GCS inhibitor and its influence on cellular processes like MDR1 expression differs from that of the D,L-threo form, suggesting stereochemical specificity in its effects. dtic.mil
While this compound may not be a direct inhibitor of GCS, research suggests it can still exert some biological effects, potentially through different mechanisms or by influencing other aspects of sphingolipid metabolism or related pathways. researchgate.nete-biochem.com For example, D,L-erythro-PDMP (a related analogue) has been shown to inhibit the growth of cultured rabbit skin fibroblasts and can influence ceramide glycosylation potentially via modulation of P-gp function, even though it does not inhibit GCS. researchgate.nete-biochem.commedchemexpress.com This underscores the importance of considering the specific stereochemistry when using these compounds as research tools and highlights that even "inactive" stereoisomers can provide valuable insights into the complexity of cellular processes and the potential for off-target interactions. researchgate.nete-biochem.comaacrjournals.org Therefore, this compound serves as an essential comparative tool for rigorously defining the roles of GCS and glycosphingolipids in various biological systems. caymanchem.com
Here is a table summarizing some research findings comparing the effects of different PPMP stereoisomers:
| Compound | GCS Inhibition | Effect on Ceramides (B1148491) | Effect on Glucosylceramide (GC) | Effect on Sphingomyelin (SM) | Effect on Acylceramide (AC) | Reference |
| D-threo-PPMP | Inhibits | Increased | Inhibited | No effect (alone) | Increased | aacrjournals.org |
| This compound | Inactive | Increased | No effect (alone) | No effect (alone) | Increased | aacrjournals.orgdtic.mil |
| L-threo-PPMP | Inhibits | Increased | Prevented increase | Prevented increase | Increased | aacrjournals.orgglpbio.com |
Note: This table is based on specific experimental conditions and cell lines mentioned in the cited research. Effects may vary depending on the context.
Properties
Molecular Formula |
C29H50N2O3· HCl |
|---|---|
Molecular Weight |
511 |
Appearance |
Unit:100 mgPurity:98+%Physical solid |
Synonyms |
D,L-erythro-1-Phenyl-2-hexadecanoylamino-3-morpholino-1-propanol•HCl |
Origin of Product |
United States |
Stereoselective Synthesis and Structural Elucidation in Academic Research
Methodologies for Stereoselective Synthesis of PPMP Isomers
Achieving stereoselectivity in the synthesis of PPMP isomers involves various strategies, including the use of chiral starting materials and the careful control of reaction conditions to favor the formation of specific diastereomers. numberanalytics.com
Synthetic Routes Utilizing Chiral Starting Materials (e.g., L-Serine)
Chiral pool synthesis, which utilizes readily available enantiomerically pure natural products as starting materials, is a common approach for the stereoselective synthesis of complex molecules. L-Serine, an α-amino acid with a chiral center, has been explored as a chiral starting material in the synthesis of various chiral compounds, including those with structural similarities to sphingoid bases which possess an anti-amino alcohol system. nih.govresearchgate.netresearchgate.netpreprints.org The configuration at the chiral carbon of L-serine can be maintained or manipulated through stereospecific reactions to build the desired stereochemistry into the final product. nih.gov For instance, L-serine-derived aldehydes have been used in diastereoselective reactions to yield products with specific relative configurations. researchgate.net
Diastereoselective Control in Intermediate Formation
Diastereoselective control is critical during the formation of intermediates in the synthesis of PPMP isomers. This involves designing reactions where the inherent properties of the reactants or the reaction conditions favor the formation of one diastereomer over others. Factors such as the choice of catalysts, ligands, solvents, and temperature play a significant role in inducing diastereoselectivity. numberanalytics.commdpi.com For example, the use of chiral ligands can induce diastereoselectivity in asymmetric hydrogenation steps. numberanalytics.com In some synthetic routes towards related structures, Reformatsky reactions have been explored, although achieving high stereoselectivity can be challenging, sometimes yielding mixtures of erythro and threo diastereomers. nih.gov However, optimization through techniques like trituration can enrich the desired diastereomer. nih.gov
Purification and Separation Techniques for Stereoisomers
The separation of stereoisomers, particularly diastereomers, is often necessary to obtain the desired pure compound. Diastereomers have different physical properties, which allows for their separation using conventional techniques such as chromatography and crystallization. mysagestore.comresearchgate.net
Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Flash chromatography, are widely used for the purification and separation of diastereomers. mysagestore.comrotachrom.comresearchgate.net While normal phase chromatography might not always achieve the desired purification, techniques like stacking columns can improve resolution. mysagestore.com Preparative HPLC can also be used, although it may have limitations in sample loading capacity and cost. mysagestore.com
Crystallization is another effective method for separating diastereomers, relying on differences in solubility and crystal packing. By carefully controlling conditions such as solvent, temperature, and concentration, selective crystallization of different stereoisomers can be achieved. researchgate.net
For the separation of enantiomers, which have identical physical properties in a chiral environment, specialized techniques such as chiral chromatography using chiral stationary phases or supercritical fluid chromatography (SFC) are required. mysagestore.comresearchgate.netrotachrom.com
Spectroscopic and Chromatographic Approaches for Stereochemical Assignment and Purity Assessment
Spectroscopic and chromatographic techniques are indispensable for confirming the stereochemical assignment and assessing the purity of synthesized PPMP isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for structural elucidation and stereochemical analysis. uni-regensburg.deresearchgate.netnih.gov Differences in the chemical shifts and coupling constants of protons and carbons in different stereoisomers can provide crucial information about their relative configuration. nih.govnih.gov Techniques like 2D NMR, such as COSY, HSQC, and HMBC, can further aid in assigning signals and confirming structural connectivity and relative stereochemistry. NMR chromatography (DOSY) can also be used to analyze mixtures and obtain separate spectra for components without prior physical separation. huji.ac.ilnih.gov
Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS), provides information about the molecular weight and fragmentation pattern, which helps in confirming the identity and purity of the synthesized compounds. researchgate.netnih.gov High-resolution MS can provide accurate mass measurements. acs.org
Infrared (IR) spectroscopy can be used to identify functional groups present in the molecule. researchgate.netresearchgate.net While less direct for stereochemical assignment compared to NMR, differences in IR spectra can sometimes be observed between different stereoisomers, particularly for solid samples where crystal packing effects might be relevant. researchgate.net
Chromatographic methods like HPLC, in addition to their use in separation, are also employed for purity assessment. The retention times of different components in a sample can indicate the presence of impurities, including other stereoisomers. Using chiral stationary phases in HPLC is essential for assessing the enantiomeric purity of chiral compounds. rotachrom.comjournalijar.com
X-ray diffraction analysis of single crystals can provide definitive information about the solid-state structure, including the relative and absolute configuration of a molecule. researchgate.netresearchgate.net This technique is particularly valuable for confirming stereochemical assignments made by other methods.
Derivatization Strategies for Modified D,L-erythro-PPMP Analogues
Derivatization strategies are employed to synthesize modified this compound analogues. This can involve introducing new functional groups, altering existing ones, or modifying the core structure to explore the impact of structural changes on properties or activity. These strategies often require careful consideration of stereochemistry to ensure that the desired stereoisomer of the analogue is obtained.
Derivatization can also be used to facilitate analysis. For instance, if a compound lacks a strong chromophore for UV detection in HPLC, derivatization with a chromophore-containing reagent can improve detectability. journalijar.com Similarly, derivatization with chiral reagents can enable the separation of enantiomers on achiral chromatographic columns. diva-portal.org
Research into analogues often involves modifying different parts of the molecule, such as the piperidine (B6355638) ring or the phenyl group, while maintaining or controlling the stereochemistry of the chiral centers. nih.gov Stereoselective synthetic methods are crucial for the successful preparation of libraries of stereochemically defined analogues for further study. anu.edu.au
Biochemical Characterization and Mechanistic Research of D,l Erythro Ppmp Action
Investigation of Enzyme Interactions and Specificity
D,L-erythro-PPMP is a stereoisomer of PPMP (1-phenyl-2-palmitoylamino-3-morpholino-1-propanol), a class of ceramide analogs developed as inhibitors of glucosylceramide synthase (GCS). GCS is a key enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose to ceramide to form glucosylceramide.
Assessment of this compound's Efficacy as a Glucosylceramide Synthase (GCS) Inhibitor
Research indicates that the D,L-erythro form of PPMP is largely inactive as a direct inhibitor of GCS activity. dtic.mildtic.milcaymanchem.comcaymanchem.come-biochem.com Studies have shown that while the D-threo isomer of PPMP is a potent inhibitor of GCS, the D,L-erythro isomer has little to no inhibitory effect on this enzyme. dtic.mildtic.milcaymanchem.come-biochem.com For instance, one study explicitly states that this compound is an inactive stereoisomer and has no effect on glucosylceramide synthetase activity. caymanchem.com Another report describes it as an inactive isomer of D-threo-PDMP (a related compound) that does not inhibit GCS. nih.gov
Comparative Analysis of Inhibitory Activity with D-threo-PPMP and Related GCS Inhibitors
A significant body of research highlights the stereochemical specificity of PPMP isomers regarding GCS inhibition. D-threo-PPMP is widely recognized as a potent inhibitor of GCS. abcam.commedchemexpress.commedchemexpress.comcaymanchem.comsci-hub.se In contrast, this compound is consistently reported as being inactive or having minimal inhibitory effect on GCS compared to its D-threo counterpart. dtic.mildtic.milcaymanchem.come-biochem.com
Comparative studies demonstrate this differential activity. For example, in one study using MCF-7-AdrR cells, D,L-threo-PPMP reduced MDR1 expression (which can be influenced by GCS activity) by 60%, while this compound reduced it by only 12%, suggesting that the downregulation is stereospecific and linked to glycolipid metabolism inhibition by the threo isomer. dtic.mildtic.mil Another study using SK-N-RA neuroblastoma cells showed that D-threo-PPMP strongly inhibited glucosylceramide (GC) formation (64% reduction), whereas this compound had no effect on GC formation when used alone. aacrjournals.org
Other GCS inhibitors mentioned in the literature include Eliglustat, a specific GCS inhibitor used for treating Gaucher's disease, and DL-threo-PDMP, described as a competitive GCS inhibitor. nih.govmedchemexpress.comwikipedia.org NB-DNJ (N-Butyldeoxynojirimycin) is also noted as a glucosylceramide synthase inhibitor, although one study indicates it does not increase ceramide levels, unlike PPMP. ahajournals.orgahajournals.org
The following table summarizes the reported comparative inhibitory effects on GCS:
| Compound | GCS Inhibitory Activity (Relative to D-threo-PPMP) | Notes | Source(s) |
| This compound | Inactive or minimal | Used as a negative control; no effect on GCS activity. | dtic.mildtic.milcaymanchem.come-biochem.com |
| D-threo-PPMP | Potent Inhibitor | Widely used GCS inhibitor. | abcam.commedchemexpress.commedchemexpress.comcaymanchem.comsci-hub.se |
| Eliglustat | Specific Inhibitor | Used clinically for Gaucher's disease. | nih.govwikipedia.org |
| DL-threo-PDMP | Competitive Inhibitor | Related ceramide analog inhibitor. | medchemexpress.comnih.gov |
| NB-DNJ | Inhibitor | Does not increase ceramide levels in one study. | ahajournals.orgahajournals.org |
Elucidation of Non-Competitive or Other Inhibition Kinetics (where applicable)
While D-threo-PPMP is known to be a competitive inhibitor of GCS, specific details regarding the inhibition kinetics of this compound are less documented, primarily because it is reported as being largely inactive against this enzyme. However, some studies on related GCS inhibitors, such as Glucosylceramide synthase-IN-2, describe noncompetitive inhibition kinetics with substrates like C8-ceramide and UDP-glucose. medchemexpress.com Given this compound's reported lack of direct GCS inhibition, detailed studies on its inhibition kinetics for this enzyme are generally not the focus of research. Its effects are often explored in the context of other cellular processes or as a negative control for its stereoisomers.
Modulation of Intracellular Sphingolipid Levels and Metabolic Fluxes
Although this compound is not a direct inhibitor of GCS, research indicates it can still influence intracellular sphingolipid levels, albeit differently than its active stereoisomers.
Effects on Ceramide Accumulation and Metabolism
Studies have shown that this compound can lead to an increase in ceramide levels. In SK-N-RA cells, treatment with this compound alone increased ceramides (B1148491) by 1.9 fold compared to controls. aacrjournals.org When combined with fenretinide (B1684555) (4-HPR), which also increases ceramide, this compound further increased total ceramides significantly. aacrjournals.org This suggests that while not blocking ceramide glycosylation directly via GCS inhibition, this compound may influence ceramide levels through alternative pathways or by affecting downstream metabolism.
In contrast, D-threo-PPMP, due to its GCS inhibition, is well-established to cause ceramide accumulation by blocking its conversion to glucosylceramide. ahajournals.orgahajournals.orgnih.govnih.govsci-hub.se
Differential Impact on Glucosylceramide, Sphingomyelin (B164518), and Acylceramide Biosynthesis
The impact of this compound on other sphingolipids differs significantly from that of D-threo-PPMP.
Glucosylceramide (GC): Unlike D-threo-PPMP, which inhibits GC formation aacrjournals.orgnih.gov, this compound has been reported to have no effect on GC formation when used alone. aacrjournals.org When combined with fenretinide, GC formation levels were the same as with fenretinide alone. aacrjournals.org This reinforces the finding that this compound does not directly inhibit GCS.
Sphingomyelin (SM): this compound alone has been shown to have no effect on sphingomyelin formation in SK-N-RA cells. aacrjournals.org However, when combined with fenretinide, this compound decreased SM formation by approximately 20% compared to fenretinide alone. aacrjournals.org This contrasts with D-threo-PPMP, which prevented the increase of SM induced by fenretinide. aacrjournals.org
Acylceramide (AC): this compound alone increased acylceramide formation by 2.4 fold in SK-N-RA cells. aacrjournals.org However, when combined with fenretinide, AC formation was decreased by 30% compared to this compound alone. aacrjournals.org D-threo-PPMP also increased AC formation alone, but the combination with fenretinide resulted in lower AC levels compared to D-threo-PPMP alone. aacrjournals.org This suggests complex interactions between these compounds and the pathways involved in acylceramide synthesis or metabolism.
The differential effects of this compound and D-threo-PPMP on sphingolipid metabolism highlight the stereochemical specificity of these compounds and suggest that this compound's influence on cellular processes may be mediated through mechanisms other than direct GCS inhibition.
Here is a table summarizing the observed effects of this compound and D-threo-PPMP on sphingolipid levels in SK-N-RA cells (relative to control or fenretinide alone where indicated):
| Sphingolipid | This compound Alone | This compound + Fenretinide (vs. Fenretinide alone) | D-threo-PPMP Alone | D-threo-PPMP + Fenretinide (vs. Control) | Source(s) |
| Ceramides | ↑ 1.9 fold | ↑ (significant increase vs. control) | ↑ 1.9 fold | ↑ ~13 fold | aacrjournals.org |
| Glucosylceramide | No effect | Same as Fenretinide alone | ↓ ~25% | ↓ 64% reduction | aacrjournals.org |
| Sphingomyelin | No effect | ↓ ~20% | No effect | Prevented increase induced by 4-HPR | aacrjournals.org |
| Acylceramide | ↑ 2.4 fold | ↓ 30% (vs. This compound alone) | ↑ 4.4 fold | 20% lower (vs. D-threo-PPMP alone) | aacrjournals.org |
Influence on Downstream Glycosphingolipid Pathways
This compound is recognized in research contexts related to sphingolipid metabolism. While D-threo-PPMP is a known inhibitor of UDP-glucose:ceramide glucosyltransferase (GlcCer synthase), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids, this compound is often used as a negative control or an inactive stereoisomer in studies investigating the effects of its threo counterpart caymanchem.com.
The primary pathway for glycosphingolipid biosynthesis begins with the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, catalyzed by GlcCer synthase nih.gove-dmj.org. GlcCer then serves as a precursor for the synthesis of more complex glycosphingolipids, such as lactosylceramide (B164483) (LacCer) and gangliosides, through the sequential addition of monosaccharides by various glycosyltransferases in the Golgi apparatus nih.gove-dmj.orgmdpi.com.
Studies using D-threo-PPMP have demonstrated its ability to reduce the levels of various glycosphingolipids, including GlcCer and downstream products like globotriaosylceramide (Gb3) oup.com. This occurs because inhibiting GlcCer synthase prevents the initial glucosylation of ceramide, thereby limiting the substrate available for the synthesis of downstream glycosphingolipids e-dmj.org.
In contrast, this compound has been reported to have no effect on glucosylceramide synthetase activity caymanchem.com. This lack of inhibitory activity on the initial step of glycosphingolipid synthesis suggests that this compound would not directly impede the flow of lipids through the downstream glycosphingolipid pathways in the same manner as its threo isomer. Therefore, its influence on downstream glycosphingolipid pathways is primarily characterized by the absence of the inhibitory effects observed with D-threo-PPMP, making it a valuable tool for differentiating between specific GlcCer synthase inhibition and other potential cellular effects.
Research findings highlight the differential impact of D-threo-PPMP and this compound on cellular glycosphingolipid levels. For instance, treatment with D-threo-PPMP leads to decreased levels of C6-cerebrosides and increased levels of C6-ceramide, endogenous long-chain (C14–C26) ceramides, and sphingosine, consistent with the inhibition of GlcCer synthase nih.gov. The use of this compound as a control in such experiments helps confirm that these observed changes in lipid profiles are specifically due to the inhibition of GlcCer synthase by the threo isomer and not other non-specific interactions caymanchem.com.
The following table summarizes the reported effect on GlcCer synthase activity:
| Compound | Effect on GlcCer Synthase Activity |
| D,L-threo-PPMP | Inhibitory |
| This compound | No effect |
Analysis of Off-Target Effects and Non-Specific Cellular Interactions
Analyzing the off-target effects and non-specific cellular interactions of chemical compounds is crucial for accurately interpreting experimental results and understanding their true mechanisms of action. In the context of this compound, this analysis often involves comparing its effects to those of its biologically active stereoisomer, D,L-threo-PPMP, and other related compounds.
While D-threo-PPMP is primarily known for its inhibitory effect on GlcCer synthase, studies have also considered the possibility of off-target effects. For example, some research has suggested that the inhibition of cell-cell fusion observed with both threo-PPMP and erythro-PPMP could be potential off-target effects, independent of their primary target enzymes in sphingolipid metabolism nih.gov. This highlights the importance of using appropriate controls, such as the inactive erythro isomer, to help identify effects that are not mediated through the intended target.
The interaction of compounds with cellular membranes can involve both specific and non-specific mechanisms. Non-specific interactions can include hydrophobic interactions, electrostatic contributions with charged lipid headgroups, and general adsorption to the cell surface mdpi.comusu.edu. Specific interactions, on the other hand, involve binding to particular receptors or enzymes usu.edu.
In the case of this compound, its structural similarity to D,L-threo-PPMP means it may share some general lipophilic properties that could lead to non-specific interactions with cellular membranes or other cellular components caymanchem.com. However, its lack of inhibitory activity on GlcCer synthase suggests it does not engage in the specific interaction with this enzyme that is characteristic of the threo isomer caymanchem.com.
Studies investigating the effects of PPMP isomers in various cellular contexts, such as in malaria-infected erythrocytes, have also considered the potential for non-specific effects. For instance, experiments have aimed to determine if observed inhibitions of parasite growth or cellular processes are due to sequence-specific interference with protein function rather than non-specific effects of charge nih.govresearchgate.net. The use of inactive analogs like this compound in these studies helps to rule out non-specific toxicity or interactions that are not related to the specific biochemical pathway being investigated.
Research indicates that while D-threo-PPMP can affect cell viability, this compound is often used as a control due to its reported lack of significant biological activity at concentrations where the threo isomer is effective caymanchem.comoup.com. However, the potential for non-specific interactions, especially at higher concentrations, should always be considered in experimental design and data interpretation.
The analysis of off-target effects and non-specific interactions for this compound relies heavily on its use as a negative control in studies designed to probe the specific functions of GlcCer synthase and downstream glycosphingolipid metabolism. By comparing the outcomes of experiments conducted with the active threo isomer against those using the inactive erythro isomer, researchers can gain insights into the specificity of the observed effects.
Cellular and Molecular Biological Investigations Using D,l Erythro Ppmp
Application as a Negative Control in Sphingolipid Pathway Studies
The distinct lack of significant GCS inhibitory activity in D,L-erythro-PPMP makes it an important negative control in experiments investigating the roles of glucosylceramide and downstream glycosphingolipids. dtic.mildtic.milcaymanchem.com
Discriminating Specific GCS Inhibition from General Cellular Responses
In studies employing GCS inhibitors like D-threo-PPMP or D-threo-PDMP, the inclusion of this compound helps to ascertain whether observed cellular effects are a direct consequence of reduced glucosylceramide synthesis or due to off-target interactions or general cellular stress induced by the compound structure. dtic.milaacrjournals.orgresearchgate.net By comparing the effects of the active GCS inhibitor with those of the inactive this compound, researchers can more confidently attribute phenotypes to the specific disruption of the glucosphingolipid pathway. For instance, studies examining the impact of GCS inhibition on multidrug resistance have used this compound to show that the stereospecific inhibition of glycolipid metabolism by the threo isomer is responsible for downregulating P-glycoprotein (P-gp) expression. dtic.mildtic.mil
Controlling for Effects Unrelated to Glucosylceramide Synthesis in Cellular Assays
Beyond GCS inhibition, PPMP isomers might exert other effects on cellular processes. This compound is used to control for these potential non-GCS-related effects in cellular assays. For example, while D-threo-PPMP inhibits GCS and impacts ceramide metabolism, this compound has been shown to increase ceramide levels and alter other sphingolipid metabolites like acylceramides, even without inhibiting GCS. aacrjournals.org This suggests that PPMP isomers can influence sphingolipid metabolism through pathways independent of direct GCS blockade. Utilizing this compound allows researchers to isolate the effects specifically attributable to GCS inhibition from these other metabolic perturbations or interactions with cellular components like P-gp. researchgate.netnih.gov Studies on multidrug resistance have indicated that D,L-erythro-PDMP, a related erythro isomer, can limit ceramide glycosylation via modulation of P-gp function, highlighting a GCS-independent mechanism. researchgate.netnih.gov
Impact on Cellular Phenotypes in Model Systems (In Vitro and In Vivo)
Investigations using this compound, often in comparison to GCS inhibitors, have provided insights into the roles of sphingolipids in various cellular phenotypes.
Studies on Cell Growth and Morphological Alterations in Cultured Cells
While D-threo-PPMP and D-threo-PDMP are known to inhibit cell growth, this compound has also been reported to cause growth inhibition in cultured cells, such as rabbit skin fibroblasts. smolecule.commedchemexpress.come-biochem.com This suggests that the growth inhibitory effects of PPMP isomers may not solely be a result of GCS inhibition and subsequent ceramide accumulation. e-biochem.com Furthermore, D,L-erythro-PDMP has been observed to induce cytotoxic effects on the morphology of rabbit skin fibroblasts at certain concentrations. medchemexpress.com These findings underscore the importance of using this compound as a control to differentiate GCS-dependent growth effects from those mediated by alternative mechanisms or general cellular toxicity.
Exploration of Effects on Multidrug Resistance Mechanisms in Cancer Cell Lines
This compound has been instrumental in understanding the complex relationship between sphingolipid metabolism and multidrug resistance (MDR) in cancer cells. While D-threo-PPMP can downregulate MDR1 expression and resensitize cancer cells to chemotherapy, this compound has shown a lesser effect on MDR1 expression. dtic.mildtic.mil This stereospecific difference supports the notion that the impact on MDR1 is linked to the inhibition of glycolipid metabolism by the threo isomer. dtic.mildtic.mil However, studies also suggest that erythro isomers like D,L-erythro-PDMP can modulate P-gp function, contributing to altered ceramide glycosylation and potentially influencing drug resistance through GCS-independent pathways. researchgate.netnih.gov Research using this compound in combination with other agents, such as fenretinide (B1684555), has revealed complex interactions in sphingolipid metabolism and synergistic cytotoxicity, highlighting the multifaceted effects of this compound in cancer cell lines. aacrjournals.org
Examination of Neurite Growth and Axonal Transport Regulation
Studies investigating the role of sphingolipids in neuronal development and function have also utilized PPMP isomers. Research in cultured rat sympathetic neurons indicated that while threo-PPMP impaired axonal growth and induced ceramide accumulation, erythro-PPMP did not have these effects. nih.govcapes.gov.br This suggests that the negative regulation of neurite growth by PPMP is specifically linked to the GCS inhibitory activity of the threo isomer and the subsequent elevation of ceramide levels in distal axons. nih.gov Although the primary role of this compound in this context appears to be as a negative control for GCS inhibition, further research might explore any potential GCS-independent effects on axonal transport or other neuronal processes. nih.govaging-us.comfrontiersin.org
Investigation of Viral Entry and Cell-Cell Fusion Dynamics
While ceramide and other sphingolipids are known to be involved in various membrane-related processes, including potentially influencing viral entry and cell-cell fusion dynamics, research specifically investigating the role of this compound in these particular processes is limited based on currently available information. The primary focus of studies involving this compound has been on its effects on ceramide metabolism and related downstream signaling events, rather than direct interactions with viral particles or fusion mechanisms.
Modulation of Signaling Pathways and Downstream Cellular Processes
This compound's utility in cellular and molecular biology stems significantly from its ability to modulate lipid metabolism, thereby influencing various signaling pathways and downstream cellular processes. Its inhibitory action on 1-O-acylceramide synthase provides a tool to investigate the functional significance of 1-O-acylceramide and its relationship with other sphingolipid pools.
Role in Ceramide-Mediated Signaling Cascades (e.g., Apoptosis induction where GCS inhibition plays a role, contrasting with this compound)
Ceramide is a critical lipid messenger involved in numerous cellular processes, including growth arrest, differentiation, and apoptosis. The balance between ceramide and its metabolic products, such as glucosylceramide (GC) and sphingosine-1-phosphate, is crucial for regulating these cellular outcomes. Glucosylceramide synthase (GCS) is a key enzyme that converts ceramide to glucosylceramide, a process often associated with reducing intracellular ceramide levels and promoting cell survival, particularly in the context of drug resistance in cancer cells. bioregistry.io
In contrast to inhibitors of GCS, such as D-threo-PDMP or D,L-threo-PPMP, which lead to an accumulation of ceramide and can induce or sensitize cells to apoptosis, this compound functions differently. bioregistry.iofluoroprobe.com this compound is characterized by its inhibition of 1-O-acylceramide synthase and notably lacks significant inhibitory activity against GCS. bioregistry.io This distinction is important when studying ceramide-mediated signaling. While GCS inhibitors can enhance ceramide-induced apoptosis by preventing its glycosylation, this compound's effect on ceramide levels and subsequent signaling is mediated through its influence on the 1-O-acylceramide pathway.
Studies have shown that this compound can synergize with certain cytotoxic agents, such as 4-HPR (fenretinide), to enhance cell death, although to a lesser extent than GCS inhibitors like D,L-threo-PPMP. bioregistry.io This suggests that while this compound does impact cellular responses related to lipid metabolism, its mechanism is distinct from that of GCS inhibition and its effects on ceramide-mediated apoptosis may be indirect or involve interplay with other pathways. The proposed function of 1-O-acylceramide as a "holding pool" for ceramide suggests that inhibiting its synthesis with this compound could potentially influence the availability of ceramide for other metabolic fates or signaling roles, but this does not directly mimic the effect of blocking ceramide's conversion to glucosylceramide by inhibiting GCS. bioregistry.io
Interplay with Other Lipid-Mediated Cellular Events
Beyond its influence on ceramide metabolism via 1-O-acylceramide synthase, this compound has been investigated for its effects on other lipid-mediated cellular events. One such area is its impact on the expression of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp). MDR1 is an efflux pump that contributes to drug resistance in various cancer cells, and its expression and activity can be influenced by cellular lipid composition and metabolism, particularly glycosphingolipids.
Comparisons between the effects of this compound and D,L-threo-PPMP on MDR1 expression in multidrug-resistant cancer cells have revealed stereoisomer-specific differences. While D,L-threo-PPMP, a GCS inhibitor, significantly reduced MDR1 expression, this compound showed a considerably weaker effect.
The following table illustrates the differential effect of D,L-threo-PPMP and this compound on MDR1 expression in MCF-7-AdrR cells:
| Treatment | MDR1 Expression (% of untreated control) |
| Untreated Control | 100% |
| D,L-threo-PPMP | ~40% |
| This compound | ~88% |
Data derived from research findings on MDR1 expression in MCF-7-AdrR cells treated for 48 hours.
This finding underscores that the influence of PPMP isomers on cellular processes like MDR1 expression is stereochemistry-dependent and linked to their specific enzymatic targets within sphingolipid metabolism. The weaker effect of this compound on MDR1 expression, compared to the potent effect of the GCS-inhibiting D,L-threo-PPMP, further supports that its primary mechanism of action is not through GCS inhibition but likely through its effect on 1-O-acylceramide synthesis or other pathways. This highlights the distinct roles of different lipid metabolic pathways and how their selective modulation by compounds like this compound can be used to dissect complex cellular phenotypes.
Advanced Research Methodologies and Techniques Employing D,l Erythro Ppmp
Use in High-Throughput Screening and Chemical Biology Libraries
D,L-erythro-PPMP and its analogs are foundational components in the development of high-throughput screening (HTS) assays and the enrichment of chemical biology libraries. These libraries are collections of bioactive small molecules used to probe biological systems and identify novel therapeutic agents. The primary utility of GCS inhibitors in this context is twofold: as tools to validate new screening platforms and as benchmark compounds in screens designed to discover novel modulators of sphingolipid metabolism.
High-throughput screens for new GCS inhibitors often employ fluorescence-based assays or cell viability readouts. For instance, a screen might use a fluorescent ceramide analog as a substrate for GCS, where a decrease in the fluorescent product indicates inhibition. Alternatively, since the accumulation of ceramides (B1148491) or depletion of glycosphingolipids can induce apoptosis in cancer cells, HTS campaigns can screen for compounds that selectively kill cancer cell lines, with known inhibitors like PPMP or 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) used as positive controls. mdpi.comnih.gov Computational screening of approved drug libraries has also been used to identify novel GCS inhibitor candidates. mdpi.com
Chemical libraries are often screened to identify compounds that can reverse a specific disease phenotype. Given the role of glycosphingolipid dysregulation in various pathologies, from lysosomal storage diseases to cancer, compounds like this compound are valuable for establishing assay parameters and validating the biological relevance of the screening target. mdpi.comnih.gov
| Screening Approach | Principle | Example Application | Reference Compound Example |
|---|---|---|---|
| Fluorogenic Assay | Measures enzyme activity using a substrate that becomes fluorescent upon conversion by the target enzyme. | Screening for inhibitors of acid ceramidase using a coumarinic ceramide analog. nih.gov | SOCLAC (acid ceramidase inhibitor) |
| Cell-Based Viability Assay | Screens for compounds that induce cell death, often linked to the modulation of pro-apoptotic lipids like ceramides. | Identifying chemosensitizing agents in cancer cell lines by inhibiting GCS. mdpi.com | PDMP |
| Computational Screening | Uses molecular docking and dynamics simulations to screen libraries of existing drugs for binding to a target enzyme. | Identifying approved drugs that could be repurposed as GCS inhibitors. mdpi.com | Miglustat |
Integration with Genetic Manipulation Techniques (e.g., siRNA-mediated gene knockdown)
The combination of chemical inhibitors with genetic manipulation techniques, such as small interfering RNA (siRNA)-mediated gene knockdown, represents a powerful "chemical genetics" approach to dissecting complex biological pathways. This dual-perturbation strategy allows researchers to probe pathway redundancy, uncover synthetic lethal interactions, and delineate the specific roles of individual enzymes in a metabolic network.
In the context of sphingolipid metabolism, this compound can be used to create a general block in the synthesis of glucosylceramides. This chemical inhibition can then be combined with the siRNA-mediated knockdown of specific enzymes upstream or downstream of GCS. For example, researchers have used siRNA to selectively silence different ceramide synthases (CerS), the enzymes responsible for producing ceramides with specific fatty acid chain lengths. mdpi.comnih.gov By knocking down a specific CerS (e.g., CerS2, which produces very-long-chain ceramides) and simultaneously treating cells with PPMP, one can investigate the distinct functional consequences of depleting both a specific ceramide pool and the entire downstream glycosphingolipid pathway. mdpi.com
This approach has been used to reveal the opposing roles of different ceramide species in cellular processes like apoptosis and cardiac homeostasis. mdpi.comnih.gov Studies have shown that siRNA knockdown of CERS1, which produces C18-ceramide, can render cancer cells resistant to apoptosis. nih.govnih.gov Combining such a knockdown with PPMP treatment could further elucidate whether this resistance is dependent on the downstream production of glycosphingolipids or is a direct effect of C18-ceramide depletion.
| Genetic Tool | Target Gene | Effect of Knockdown | Combined Chemical Inhibitor | Research Question |
|---|---|---|---|---|
| siRNA | Ceramide Synthase 2 (CERS2) | Reduces cellular levels of very-long-chain (VLC) ceramides. mdpi.com | This compound | Is the protective role of VLC sphingolipids independent of their conversion to glycosphingolipids? |
| siRNA | Ceramide Synthase 5/6 (CERS5/6) | Reduces cellular levels of long-chain (LC) C16:0 ceramide. mdpi.com | This compound | Does blocking glycosphingolipid synthesis exacerbate the pro-apoptotic effects of LC ceramide accumulation? |
| siRNA | Ceramide Synthase 1 (CERS1) | Reduces cellular levels of C18-ceramide, leading to apoptotic resistance. nih.govnih.gov | This compound | Is apoptotic signaling mediated directly by C18-ceramide or by its glycosphingolipid metabolites? |
Application in Lipidomic and Metabolomic Profiling for Pathway Deconvolution
Lipidomics and metabolomics are powerful analytical approaches that provide a comprehensive, quantitative snapshot of lipids and small-molecule metabolites in a biological system. When combined with a targeted chemical perturbation, such as the inhibition of GCS by this compound, these techniques are invaluable for pathway deconvolution—unraveling the complex and interconnected network of metabolic reactions.
Treatment of cells or animal models with a GCS inhibitor like PDMP or PPMP induces predictable primary changes: a decrease in glucosylceramide and downstream glycosphingolipids, and a potential accumulation of the substrate, ceramide. mdpi.comnih.gov However, the cell's metabolic network often responds with secondary, compensatory changes that are not immediately obvious. Lipidomic analysis can reveal these complex alterations, such as shifts in sphingomyelin (B164518), diacylglycerol, or even different classes of glycerophospholipids. nih.govresearchgate.net
For example, a lipidomic study on cells treated with the GCS inhibitor PDMP revealed that while glycosphingolipids decreased as expected, ceramide levels did not uniformly increase but were instead shunted into other metabolic pathways, demonstrating the dynamic nature of the lipid network. mdpi.comnih.gov By quantifying hundreds of lipid species simultaneously, these profiling studies can generate a detailed map of the metabolic rewiring that occurs in response to GCS inhibition, providing insights into cross-talk between different lipid pathways. researchgate.netnih.gov
| Lipid Class | Observed Change | Metabolic Rationale | Reference Finding |
|---|---|---|---|
| Glucosylceramides (GlcCer) | Decrease | Direct result of GCS enzyme inhibition. | nih.gov |
| Ceramides (Cer) | Variable (may increase or be rerouted) | Accumulation of the direct substrate, which can be metabolized by other enzymes (e.g., sphingomyelin synthase). | mdpi.comresearchgate.net |
| Sphingomyelin (SM) | Increase | Compensatory shunting of excess ceramide into the sphingomyelin synthesis pathway. | researchgate.net |
| Diacylglycerol (DAG) | Increase | Generated as a byproduct of sphingomyelin synthesis from phosphatidylcholine. | researchgate.net |
Advanced Imaging Techniques for Spatiotemporal Analysis of Cellular Lipids
Understanding the metabolic effects of this compound also requires visualizing the subcellular location and movement (spatiotemporal dynamics) of the lipids involved. Advanced fluorescence microscopy techniques, coupled with specialized lipid probes, allow for the real-time tracking of lipids in living cells.
Since PPMP blocks the conversion of ceramide to glucosylceramide, a key consequence is the altered trafficking of ceramide. To visualize this, researchers use fluorescently labeled ceramide analogs. These probes, such as those tagged with the fluorophore boron-dipyrromethene (BODIPY), mimic natural ceramides and are incorporated into cellular membranes. nih.govub.edu
In untreated cells, fluorescent ceramide is transported to the Golgi apparatus, where it is metabolized into fluorescent sphingomyelin and glucosylceramide and then distributed to other cellular compartments. When cells are pre-treated with a GCS inhibitor like PPMP or PDMP, the downstream pathway is blocked. Advanced imaging can then reveal the specific fate of the accumulated ceramide. Studies using these techniques have shown that under GCS inhibition, ceramide can accumulate in the Golgi or, in some cases, be rerouted to lysosomes. mdpi.comnih.gov Techniques like fluorescence ratio imaging can even quantify the concentration of these probes within specific organelles, providing a dynamic view of lipid flux in response to enzymatic inhibition. nih.gov
| Probe Name | Fluorophore | Emission Color | Primary Subcellular Localization | Reference |
|---|---|---|---|---|
| C5-DMB-Cer | Dimethyl BODIPY | Green (shifts to red at high concentration) | Golgi Apparatus | nih.gov |
| BODIPY-Cer | BODIPY | Green | Golgi Apparatus | ub.edu |
| COUPY-labeled Ceramide | Coumarin Derivative (COUPY) | Far-Red/NIR | Lysosomes/Endosomes | ub.edu |
| BODIPY-TR-ceramide | BODIPY-TR | Red | Parasitophorous vacuole (in Plasmodium-infected cells) | asm.org |
Future Directions and Research Opportunities
Development of Novel D,L-erythro-PPMP Derivatives for Specific Research Applications
The development of novel derivatives of this compound is a promising future direction. By modifying its core structure, researchers can create a library of compounds with altered potency, selectivity, and functionality. This approach allows for the fine-tuning of the molecule for specific research questions and applications. For instance, derivatives could be designed to have enhanced inhibitory effects on GCS or to target the enzyme in specific cellular compartments.
A key strategy involves creating hybrid analogues that combine features of PPMP with other molecules to explore new biological activities. researchgate.net The synthesis of such derivatives often involves a flexible synthetic route that allows for the straightforward introduction of different chemical groups, such as various aryl groups. researchgate.net This modular approach facilitates the systematic exploration of structure-activity relationships.
Future research could focus on synthesizing derivatives with reporter tags, such as fluorescent moieties or photo-crosslinkable groups. These functionalized probes would enable researchers to track the subcellular localization of the compound, identify binding partners, and gain deeper insights into its mechanism of action in living cells. The development of derivatives with improved pharmacokinetic properties would also be valuable for in vivo studies in model organisms.
Table 1: Potential Modifications for Novel this compound Derivatives
| Modification Strategy | Purpose | Potential Research Application |
| Altering the Phenyl Group | To modify binding affinity and selectivity for GCS. | Investigating the specific interactions within the GCS active site. |
| Modifying the Morpholino Group | To change solubility and cell permeability. | Enhancing bioavailability for in vivo studies. |
| Varying the Acyl Chain Length | To explore the influence on lipid metabolism beyond GCS. | Studying the role of specific ceramide species in cellular processes. |
| Introducing Reporter Tags | To enable visualization and target identification. | Tracking the compound's distribution and identifying its molecular targets. |
Elucidating Uncharacterized Molecular Targets Beyond GCS Inhibition
While this compound is primarily known as a GCS inhibitor, there is evidence to suggest that it and similar compounds may have other molecular targets. A significant research opportunity lies in identifying and characterizing these "off-target" effects. The biological activity of related compounds like 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) appears to extend beyond glycolipid inhibition. nih.gov
Studies on PDMP have shown that it can induce the accumulation of lipids, such as ceramides (B1148491), in lysosomes. nih.gov This effect may be linked to defective lipid export from these organelles. nih.gov Furthermore, PDMP treatment has been associated with the dissociation of the mechanistic target of rapamycin (mTOR) from lysosomes, a key event in cellular signaling. nih.gov It is plausible that this compound could exert similar effects, and future research should investigate this possibility.
A systematic approach to identifying novel targets could involve proteomic techniques, such as affinity chromatography using an immobilized PPMP derivative, followed by mass spectrometry to identify interacting proteins. Additionally, global lipid profiling in cells treated with this compound can reveal changes in lipid metabolism that are not directly attributable to GCS inhibition, pointing towards other affected pathways. nih.gov
Table 2: Potential Uncharacterized Targets and Pathways for this compound
| Potential Target/Pathway | Observed Effect with Related Compounds (PDMP) | Proposed Research Approach |
| Lysosomal Lipid Transport | Induces accumulation of sphingolipids, lysobisphosphatidic acid, and cholesterol in lysosomes. nih.gov | Utilize fluorescently labeled lipids to monitor transport kinetics in PPMP-treated cells. |
| mTOR Signaling Pathway | Causes dissociation of mTOR from the lysosomal surface and subsequent inactivation. nih.gov | Perform Western blot analysis for mTOR pathway components in PPMP-treated cell lysates. |
| Autophagy and Apoptosis | The related compound DL-PDMP has been shown to increase endoplasmic reticulum stress, autophagy, and apoptosis. researchgate.net | Assess markers of autophagy (e.g., LC3 conversion) and apoptosis (e.g., caspase activation) following PPMP treatment. |
| Ceramide Synthases | D,L-threo-PDMP has been shown to lead to ceramide accumulation through increased ceramide synthase 5 expression. researchgate.net | Measure the expression and activity of different ceramide synthase isoforms in the presence of this compound. |
Exploring Its Role in Complex Biological Systems and Disease Models (Non-Clinical Focus)
The application of this compound in the context of complex biological systems and disease models offers a vast area for future exploration. A systems biology approach, which analyzes the interactions between various cellular components, can provide a more holistic understanding of the compound's effects. barabasi.comembopress.org By integrating data from genomics, proteomics, and lipidomics, researchers can construct network models to map the cellular perturbations induced by this compound. nih.govresearchgate.net
This approach can help to understand how the inhibition of GCS by this compound impacts interconnected cellular processes. For example, research has shown that GCS inhibition by PPMP can lead to a failure in cytokinesis, the final stage of cell division, resulting in binucleated cells. nih.gov This effect is associated with the mislocalization of key cytoskeletal proteins that link the plasma membrane to the actin cortex. nih.gov
Future studies could use high-content imaging and computational modeling to explore the effects of this compound on complex cellular processes like cell migration, differentiation, and morphogenesis in various cell types and 3D organoid cultures. umaine.edu These non-clinical disease models can help to elucidate the role of glycosphingolipid metabolism in a wide range of biological phenomena and identify potential nodes in cellular networks that are sensitive to GCS inhibition.
Advancements in Stereoselective Synthesis for Enhanced Research Purity and Control
The biological activity of compounds like PPMP is often highly dependent on their stereochemistry. Therefore, advancements in stereoselective synthesis are crucial for producing this compound with high purity and for accessing its individual stereoisomers (D-erythro and L-erythro). The ability to synthesize specific stereoisomers is essential for unequivocally attributing biological effects to a particular molecular configuration.
Future research in this area should focus on developing more efficient and scalable synthetic routes. This could involve the use of chiral catalysts or starting materials derived from the chiral pool to control the stereochemical outcome of key reactions. mdpi.comnih.gov The development of synthetic methods that allow for the selective synthesis of each of the four possible stereoisomers of PPMP (D-erythro, L-erythro, D-threo, L-threo) would be a significant advancement. This would enable a detailed investigation into how each isomer interacts with GCS and other potential targets, providing a clearer understanding of the structure-activity relationship.
Improved analytical methods for separating and characterizing stereoisomers will also be essential to ensure the purity of the compounds used in biological research. The availability of pure stereoisomers will provide researchers with more precise tools to dissect the complex roles of glycosphingolipids in health and disease.
Q & A
Q. How can researchers determine the stereochemical configuration of D,L-erythro-PPMP using spectroscopic methods?
- Methodological Answer : To resolve stereochemistry, combine 1D (¹H, ¹³C) and 2D NMR techniques (COSY, NOESY) to analyze coupling constants and nuclear Overhauser effects. X-ray crystallography is definitive for absolute configuration determination. For validation, cross-reference spectral data with computational simulations (e.g., density functional theory) and published benchmarks for similar compounds . Ensure experimental parameters (e.g., solvent, temperature) align with literature protocols to minimize variability .
Q. What experimental approaches are recommended for assessing the purity of synthetic this compound samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a chiral column to separate enantiomers and quantify purity. Confirm via mass spectrometry (MS) for molecular weight validation and elemental analysis for stoichiometric consistency. Track batch-specific impurities using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectral deconvolution. Document protocols in a data management plan (DMP) to ensure reproducibility, including instrument calibration details and raw data archiving .
Q. What are the key considerations when designing an in vitro assay to evaluate this compound's biological activity?
- Methodological Answer : Define the research question using the PICO framework: P opulation (target enzyme/cell line), I ntervention (compound concentration range), C omparison (positive/negative controls), and O utcome (IC₅₀, inhibition kinetics). Optimize buffer conditions (pH, ionic strength) to mimic physiological environments. Include triplicate measurements and blinded data analysis to reduce bias. Pre-register the experimental design in a public repository to enhance transparency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data interpretation for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of published NMR data to identify inconsistencies in solvent systems, referencing standards, or instrument parameters. Validate findings using orthogonal methods (e.g., X-ray crystallography or circular dichroism). Collaborate with independent labs to replicate results and publish raw data in community-accepted repositories (e.g., Zenodo) with detailed metadata . Use tools like the DMP Assistant to document iterative refinements to experimental protocols .
Q. What strategies address contradictory findings regarding this compound's mechanism of enzymatic inhibition?
- Methodological Answer : Perform systematic reviews to map assay conditions (e.g., substrate concentration, incubation time) across studies. Use enzyme kinetics (Michaelis-Menten, Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition. Validate hypotheses with mutagenesis studies or molecular docking simulations. Incorporate contradictory data into the DMP, outlining hypotheses for further testing . Share negative results in preprint platforms to prevent publication bias .
Q. How should researchers design a data management plan (DMP) to ensure reproducibility and accessibility of this compound data?
- Methodological Answer : Follow funder-specific templates (e.g., NIH, ERC) to outline:
- Data Types : Spectral files, crystallography coordinates, assay raw data.
- Storage : Use FAIR-aligned repositories (e.g., PubChem, Cambridge Structural Database) with persistent identifiers.
- Metadata Standards : Adopt domain-specific schemas (e.g., ISA-Tab for bioassays).
- Sharing Protocols : Define embargo periods and access tiers for sensitive data. Tools like DMPTool provide step-by-step guidance and compliance checks .
Methodological Frameworks and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
